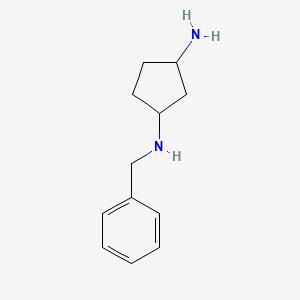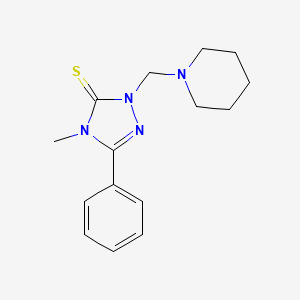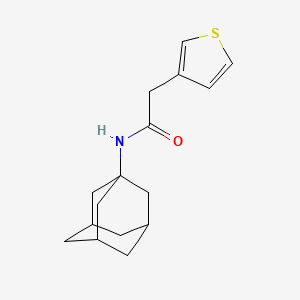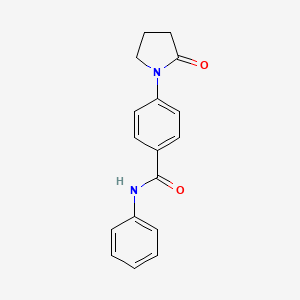
N1-Benzylcyclopentane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Benzylcyclopentane-1,3-diamine is an organic compound characterized by a cyclopentane ring substituted with a benzyl group and two amino groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzylcyclopentane-1,3-diamine can be achieved through several synthetic routes. One common method involves the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by isomerization to cyclopentane-1,3-dione using a ruthenium Shvo catalyst. The cyclopentane-1,3-dione is then converted to cyclopentane-1,3-dioxime, which undergoes mild oxime hydrogenation over rhodium on carbon to yield cyclopentane-1,3-diamine . The final step involves the benzylation of cyclopentane-1,3-diamine to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N1-Benzylcyclopentane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include imines, nitriles, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-Benzylcyclopentane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials due to its bifunctional nature.
Mechanism of Action
The mechanism of action of N1-Benzylcyclopentane-1,3-diamine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1,3-diamine: Lacks the benzyl group, making it less hydrophobic and potentially less biologically active.
N1-Benzyl-N3, N3-diethylpropane-1,3-diamine: Contains additional ethyl groups, which may alter its chemical and biological properties.
Uniqueness
N1-Benzylcyclopentane-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its hydrophobicity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-N-benzylcyclopentane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZLLYXMMPIIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[ethyl(7H-purin-6-yl)amino]-2-methylpropan-2-ol](/img/structure/B7606587.png)

![N-[4-[(5-bromothiophen-2-yl)sulfonylamino]phenyl]acetamide](/img/structure/B7606604.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7606608.png)
![N-(4-cyanophenyl)-2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7606614.png)
![3-[(4-chlorothiophen-2-yl)methylamino]-N,N-dimethylbenzenesulfonamide](/img/structure/B7606616.png)
![1-[(4-Chlorothiophen-2-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B7606619.png)

![2-[5-(3-chlorophenyl)-4-hydroxy-6-oxo-1H-pyrimidin-2-yl]acetamide](/img/structure/B7606628.png)

![2-[2-[(2-methyl-1H-indole-3-carbonyl)amino]ethoxy]acetic acid](/img/structure/B7606642.png)
![2-[2-(2-Iodo-4-nitroanilino)ethoxy]acetic acid](/img/structure/B7606644.png)

![2-[2-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonylamino)ethoxy]acetic acid](/img/structure/B7606661.png)
